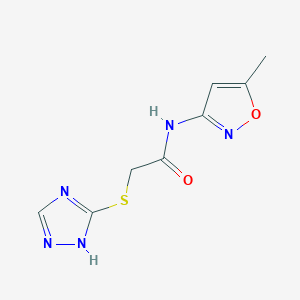
N-(5-methyl-3-isoxazolyl)-2-(1H-1,2,4-triazol-5-ylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to N-(5-methyl-3-isoxazolyl)-2-(1H-1,2,4-triazol-5-ylthio)acetamide involves multi-step chemical reactions, employing techniques to yield compounds with targeted functional groups. A study by Huicheng Wang et al. (2010) detailed the synthesis of N-acetamide derivatives and established their structures through MS, IR, CHN, and 1H NMR spectral data, highlighting the diverse structures achievable through this synthetic route (Wang et al., 2010).
Molecular Structure Analysis
The structural analysis of compounds similar to N-(5-methyl-3-isoxazolyl)-2-(1H-1,2,4-triazol-5-ylthio)acetamide is crucial for understanding their chemical behavior. The molecular structure is determined using various spectroscopic techniques such as 1H NMR, 13C NMR, and IR spectroscopy. These analyses provide detailed insights into the compound's molecular geometry, bond lengths, and angles, essential for predicting its reactivity and interactions with biological targets.
Chemical Reactions and Properties
Compounds in the category of N-(5-methyl-3-isoxazolyl)-2-(1H-1,2,4-triazol-5-ylthio)acetamide exhibit a range of chemical reactions, primarily due to their functional groups. These chemical behaviors include nucleophilic substitution reactions, esterification, and cyclization, which are pivotal in modifying the compound for specific applications. A study by Krishnaraj et al. (2014) described the synthesis of biologically important N-heteroaryl-2-(heteroarylthio)acetamides, indicating the potential for these compounds to inhibit HIV 1 replications (Krishnaraj & Muthusubramanian, 2014).
Physical Properties Analysis
The physical properties of N-(5-methyl-3-isoxazolyl)-2-(1H-1,2,4-triazol-5-ylthio)acetamide derivatives, such as solubility, melting point, and crystalline structure, are determined through a combination of analytical techniques. These properties are vital for the compound's application in various fields, influencing its formulation, storage, and handling requirements.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and pKa values, are critical for understanding how N-(5-methyl-3-isoxazolyl)-2-(1H-1,2,4-triazol-5-ylthio)acetamide derivatives interact in different environments. For example, the determination of pKa values, as conducted by Duran and Canbaz (2013), provides insight into the compound's acidity, influencing its behavior in biological systems and applications (Duran & Canbaz, 2013).
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Research has demonstrated the synthesis of related compounds to N-(5-methyl-3-isoxazolyl)-2-(1H-1,2,4-triazol-5-ylthio)acetamide, exploring their anticancer and antimicrobial potentials. For instance, novel derivatives of 5-methyl-4-phenyl thiazole have been synthesized and evaluated for their anticancer activity, showing selective cytotoxicity against human lung adenocarcinoma cells and mouse embryoblast cell lines (Evren et al., 2019). Similarly, another study focused on the antimicrobial effects of novel thiazole derivatives against various pathogens, indicating considerable antimicrobial effects (Cankiliç & Yurttaş, 2017).
Antimicrobial Activity
Compounds related to N-(5-methyl-3-isoxazolyl)-2-(1H-1,2,4-triazol-5-ylthio)acetamide have shown promising antimicrobial properties. A study on isoxazole-substituted 1,3,4-oxadiazoles highlighted their in vitro antimicrobial activity against bacterial and fungal strains, with some compounds exhibiting good activity (Marri et al., 2018).
Anti-HIV Activity
Another domain of application is the exploration of anti-HIV properties. Naphthalene derivatives containing 1,2,4-triazole and thiophene moieties have been synthesized and evaluated for their inhibitory activity against HIV, with some showing significant potency (Hamad et al., 2010).
Novel Synthesis Approaches
The research also delves into novel synthesis methods and structural analyses, aiming to produce biologically active compounds with improved efficacy and safety profiles. For example, a green ultrasound synthesis method was utilized to create 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus, indicating potential antimicrobial activities (Rezki, 2016).
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2S/c1-5-2-6(13-15-5)11-7(14)3-16-8-9-4-10-12-8/h2,4H,3H2,1H3,(H,9,10,12)(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZZAPXREYFXAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-ylsulfonyl)thiophene-2-carboxamide](/img/structure/B5510145.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B5510147.png)
![N-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510150.png)
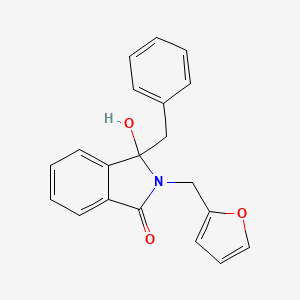
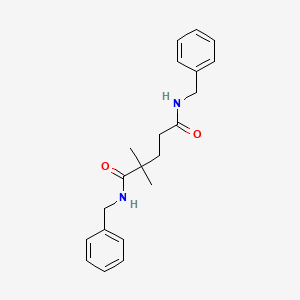
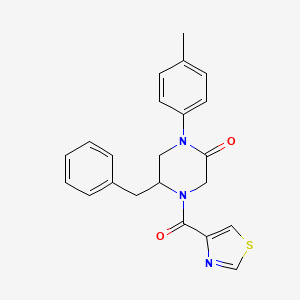
![4-[4-(methylthio)benzylidene]-3-phenylisoxazol-5(4H)-one](/img/structure/B5510171.png)
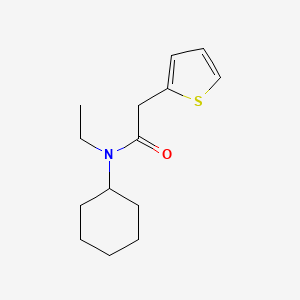
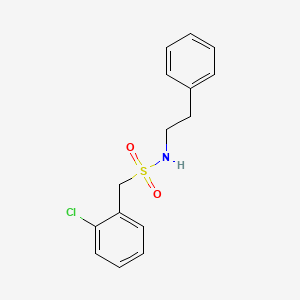
![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5510195.png)
![4-{[(3-acetylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5510201.png)
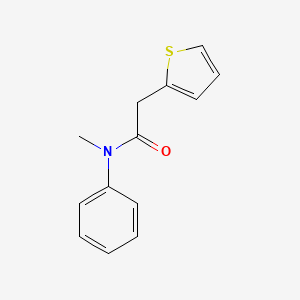
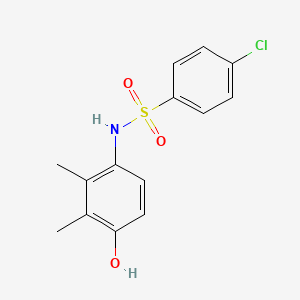
![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B5510214.png)